molecular formula C8H2ClF6NO2 B1337309 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene CAS No. 654-55-7

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene

Cat. No. B1337309
CAS RN: 654-55-7
M. Wt: 293.55 g/mol
InChI Key: OCRFDZOBCZLPRB-UHFFFAOYSA-N
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Patent
US03943180

Procedure details

To a solution of 168 g (4 moles +5% excess) of sodium hydroxide in 1000 ml methanol there were added portionwise, at 50°-65°C internal temperature, 586 g (2 moles) 2,4-bis-trifluoromethyl-6-nitrochlorobenzene; the reaction mixture, after completion of addition (about 1 hour) of the reactive chlorine compound, was boiled under reflux for one hour. After cooling, 700 ml of water were added to the mixture and unreacted starting materials were extracted once with 400 ml methylene chloride. The aquous phase was separated off, distinct acidification was effected with 20%-strength sulfuric acid; the 2,4-bis-trifluoromethyl-6-nitrophenol which separated was taken up in methylene chloride. The organic phase was dried over sodium sulfate. The 2,4-bis-trifluoromethyl-6-nitro-phenol remaining behind after methylene chloride had been distilled off was subjected to vacuum distillation. 480 g (87%) of the boiling pont 105°-106°C/20 mm Hg were obtained; refractive index nD20 : 1.4580.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
586 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[F:3][C:4]([F:20])([F:19])[C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]([N+:15]([O-:17])=[O:16])[C:6]=1Cl.ClCl.O>CO>[F:3][C:4]([F:20])([F:19])[C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]([N+:15]([O-:17])=[O:16])[C:6]=1[OH:1] |f:0.1|

Inputs

Step One
Name
Quantity
168 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
586 g
Type
reactant
Smiles
FC(C1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])Cl)(F)F
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
were extracted once with 400 ml methylene chloride
CUSTOM
Type
CUSTOM
Details
The aquous phase was separated off
CUSTOM
Type
CUSTOM
Details
the 2,4-bis-trifluoromethyl-6-nitrophenol which separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The 2,4-bis-trifluoromethyl-6-nitro-phenol remaining behind after methylene chloride had been distilled off
DISTILLATION
Type
DISTILLATION
Details
was subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
480 g (87%) of the boiling pont 105°-106°C/20 mm Hg were obtained

Outcomes

Product
Name
Type
Smiles
FC(C1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.